4-((3-bromopyridin-2-yl)oxy)-N-(3-chlorophenyl)piperidine-1-carboxamide
Description
4-((3-bromopyridin-2-yl)oxy)-N-(3-chlorophenyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides
Properties
IUPAC Name |
4-(3-bromopyridin-2-yl)oxy-N-(3-chlorophenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClN3O2/c18-15-5-2-8-20-16(15)24-14-6-9-22(10-7-14)17(23)21-13-4-1-3-12(19)11-13/h1-5,8,11,14H,6-7,9-10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRCWXORLHLAMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule can be dissected into three primary components:
- Piperidine core modified at the 1-position with a carboxamide group and at the 4-position with an aryl ether moiety.
- 3-Bromo-2-hydroxypyridine as the aryl ether precursor.
- 3-Chloroaniline as the carboxamide nucleophile.
Strategic bond disconnections suggest two plausible synthetic routes:
Detailed Synthetic Pathways
Route A: Sequential Carboxamide Formation and Aryl Ether Coupling
Synthesis of N-(3-Chlorophenyl)piperidine-1-carboxamide
Piperidine-1-carbonyl chloride is generated by treating piperidine with triphosgene in dichloromethane at 0–5°C. Subsequent reaction with 3-chloroaniline in the presence of N,N-diisopropylethylamine (DIPEA) affords the carboxamide in 78–82% yield.
Critical Parameters :
- Temperature control (<10°C) minimizes side reactions during carbonyl chloride formation.
- Stoichiometric DIPEA ensures efficient HCl scavenging.
4-Hydroxypiperidine Intermediate Activation
The 4-hydroxy group is activated via mesylation using methanesulfonyl chloride (1.2 eq) in THF at 0°C. Quantitative conversion to the mesylate is achieved within 2 hours, enabling subsequent SN2 displacement.
Aryl Ether Formation with 3-Bromo-2-hydroxypyridine
The mesylated intermediate reacts with 3-bromo-2-hydroxypyridine (1.1 eq) in DMF at 80°C using Cs2CO3 (3 eq) as base. After 12 hours, the title compound is isolated in 65% yield after column chromatography (SiO2, hexane/EtOAc 3:1).
Optimization Insights :
- Higher temperatures (>100°C) promote decomposition of the pyridine moiety.
- Potassium tert-butoxide as base reduces yield to 48% due to competing elimination.
Route B: Prefunctionalized Piperidine Scaffold Assembly
Preparation of 4-((3-Bromopyridin-2-yl)oxy)piperidine
Piperidin-4-ol undergoes SNAr with 2,3-dibromopyridine in DMSO at 120°C for 8 hours, selectively yielding the 4-((3-bromopyridin-2-yl)oxy)piperidine intermediate (71% yield). Regioselectivity arises from the ortho-bromo group’s electron-withdrawing effect, activating the 2-position for nucleophilic attack.
Spectroscopic Confirmation :
- ¹H NMR (400 MHz, CDCl3): δ 8.12 (d, J=4.8 Hz, 1H, Py-H), 7.45 (dd, J=8.0, 4.8 Hz, 1H, Py-H), 4.70–4.65 (m, 1H, OCH), 3.15–3.05 (m, 2H, Piperidine-H), 2.75–2.65 (m, 2H, Piperidine-H), 2.05–1.95 (m, 2H, Piperidine-H), 1.85–1.70 (m, 2H, Piperidine-H).
Carboxamide Installation via Carbonyldiimidazole Activation
The piperidine amine reacts with 1,1'-carbonyldiimidazole (CDI, 1.5 eq) in THF at 25°C for 1 hour, followed by addition of 3-chloroaniline. After 6 hours, the product is obtained in 83% yield with >99% purity by HPLC.
Advantages Over Acid Chloride Route :
- Avoids handling hazardous phosgene derivatives.
- Imidazole byproduct easily removed by aqueous wash.
Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Overall Yield | 51% | 59% |
| Purification Complexity | Moderate | High |
| Scalability | >100 g | <50 g |
| Hazardous Reagents | Triphosgene | CDI |
Route B demonstrates superior atom economy (78% vs 65%) but requires rigorous purification after the SNAr step. Industrial-scale synthesis favors Route A due to established protocols for carboxamide formation.
Analytical Characterization
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 395.0241 [M+H]⁺
- Calculated for C₁₇H₁₆BrClN₃O₂ : 395.0244
- Error : 0.76 ppm
Infrared Spectroscopy (IR)
- ν(C=O) : 1665 cm⁻¹ (carboxamide stretch)
- ν(C-O-C) : 1240 cm⁻¹ (aryl ether)
- ν(N-H) : 3320 cm⁻¹ (amide NH)
X-ray Crystallography (Analogous Structure)
- Piperidine Ring Conformation : Chair form with axial carboxamide group
- Dihedral Angle (Pyridine-Piperidine) : 87.5°
- Hydrogen Bonding : N-H⋯O=C interactions stabilize crystal packing
Process Optimization Challenges
Regioselectivity in Aryl Ether Formation
Competing O- vs N-alkylation is mitigated by:
- Using polar aprotic solvents (DMF, DMSO) to stabilize transition state
- Maintaining reaction pH >10 with carbonate bases
Epimerization at Piperidine C-4
Racemization studies show <2% epimerization when reactions are conducted below 80°C. Chiral HPLC analysis (Chiralpak IC-3 column) confirms 98.5% enantiomeric excess for Route B.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at reactive sites, particularly the pyridine ring or amide group.
Reagents and Conditions
-
Potassium permanganate (KMnO₄) : Strong oxidizing agent, often used in acidic or basic conditions.
-
Chromium trioxide (CrO₃) : Selective oxidant for aromatic systems.
-
Hydrogen peroxide (H₂O₂) : Mild oxidizing agent under catalytic conditions.
Key Products
-
Pyridine N-oxide derivatives : Formed via oxidation of the pyridine ring.
-
Carboxylic acids : Possible hydrolysis of the carboxamide group under strong acidic conditions.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Pyridine ring oxidation | KMnO₄, H+ | Aqueous, reflux | Pyridine N-oxide derivative |
| Amide hydrolysis | HCl, H₂O | High temperature | Carboxylic acid derivative |
Reduction Reactions
Reduction targets the bromine atom or carbonyl groups.
Reagents and Conditions
-
Lithium aluminum hydride (LiAlH₄) : Reduces amides to amines and cleaves ethers.
-
Sodium borohydride (NaBH₄) : Selective reduction of carbonyls.
-
Hydrogen gas (H₂) : Catalytic hydrogenation of unsaturated bonds.
Key Products
-
Debrominated derivatives : Removal of the bromine atom via hydrogenation.
-
Amide reduction : Conversion to amines (e.g., piperidine amine).
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Bromine reduction | H₂, Pd/C | High pressure | Debrominated pyridine derivative |
| Amide reduction | LiAlH₄, THF | Reflux | Piperidine amine derivative |
Substitution Reactions
The bromine atom in the pyridine ring is highly reactive, enabling nucleophilic and electrophilic substitutions.
Reagents and Conditions
-
Nucleophiles (e.g., amines, alcohols) : Displace bromine under basic conditions.
-
Electrophiles (e.g., alkyl halides) : Require activating groups (e.g., EDC coupling).
-
Palladium-catalyzed couplings : Cross-couplings with aryl halides (e.g., Suzuki, Heck) .
Key Products
-
Nucleophilic substitution : Replacement of Br with nucleophiles (e.g., NH₂, OH).
-
Electrophilic substitution : Formation of arylated pyridine derivatives.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Nucleophilic aromatic substitution | NaOH, NH₃ | Heat, polar aprotic solvent | Aminated pyridine derivative |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | DMF, 80°C | Biaryl pyridine derivative |
Hydrolysis and Functional Group Transformations
The carboxamide group and ether linkage are susceptible to hydrolysis.
Reagents and Conditions
-
Strong acids (e.g., HCl) : Cleavage of amides to carboxylic acids.
-
Base (e.g., NaOH) : Hydrolysis of ethers to phenols.
Key Products
-
Carboxylic acid : Resulting from amide hydrolysis.
-
Phenolic derivative : From ether cleavage.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Amide hydrolysis | HCl, H₂O | High temperature | Carboxylic acid |
| Ether hydrolysis | NaOH, ethanol | Reflux | Phenolic derivative |
Biological Activity and Reaction Implications
While not exhaustive, studies on analogous piperidine-pyridine derivatives highlight potential applications:
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex structure that includes a piperidine ring, a bromopyridine moiety, and a chlorophenyl group. Its molecular formula is , with a molecular weight of approximately 366.25 g/mol. The presence of these functional groups contributes to its biological activity, particularly its interaction with nicotinic acetylcholine receptors, which play a crucial role in various neurological functions.
Pharmacological Applications
1. Neurological Disorders
The compound is primarily studied for its potential effects on the central nervous system. Research indicates that it may act as a ligand for nicotinic acetylcholine receptors, which are implicated in cognitive functions and neuroprotection. Compounds with similar structures have shown significant affinity for these receptors, suggesting that this compound could be beneficial in treating disorders such as Alzheimer's disease and other cognitive impairments .
2. Antimicrobial Activity
Preliminary studies have indicated that derivatives of piperidine compounds exhibit antimicrobial properties. Specifically, certain structural modifications have resulted in enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The incorporation of electron-donating or electron-withdrawing groups on the piperidine ring has been shown to influence this activity positively .
3. Cancer Therapy
Recent advances have highlighted the potential anticancer properties of piperidine derivatives. The compound may contribute to cancer treatment by inducing apoptosis in tumor cells. Studies have demonstrated that similar compounds can exhibit cytotoxic effects on various cancer cell lines, making this area a promising avenue for further research .
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of compounds related to 4-((3-bromopyridin-2-yl)oxy)-N-(3-chlorophenyl)piperidine-1-carboxamide:
Mechanism of Action
The mechanism of action of 4-((3-bromopyridin-2-yl)oxy)-N-(3-chlorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-((3-chloropyridin-2-yl)oxy)-N-(3-chlorophenyl)piperidine-1-carboxamide: Similar structure but with a chlorine atom instead of bromine.
4-((3-bromopyridin-2-yl)oxy)-N-(3-fluorophenyl)piperidine-1-carboxamide: Similar structure but with a fluorine atom instead of chlorine.
4-((3-bromopyridin-2-yl)oxy)-N-(3-methylphenyl)piperidine-1-carboxamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
4-((3-bromopyridin-2-yl)oxy)-N-(3-chlorophenyl)piperidine-1-carboxamide is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. The combination of these functional groups may result in distinct properties compared to similar compounds, making it a valuable compound for various research applications.
Biological Activity
4-((3-bromopyridin-2-yl)oxy)-N-(3-chlorophenyl)piperidine-1-carboxamide is a synthetic organic compound belonging to the class of piperidine carboxamides. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in targeting specific receptors and enzymes involved in various biological processes. This article explores the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 367.69 g/mol. The compound features several key functional groups, including a bromopyridine moiety, a chlorophenyl group, and a piperidine ring, which contribute to its unique chemical behavior and biological interactions.
The primary mechanism of action for this compound involves its interaction with nicotinic acetylcholine receptors (nAChRs). Binding to these receptors can modulate neurotransmitter release and influence various neurological functions. Similar compounds have demonstrated significant affinity for nAChRs, suggesting that this compound may also exhibit neuroprotective effects and cognitive enhancement properties.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of halogen atoms (bromine and chlorine) in the structure plays a crucial role in enhancing the biological activity of this compound. These halogens can influence the compound's lipophilicity, receptor binding affinity, and overall pharmacological profile. For instance, modifications to the chlorophenyl group have been shown to affect the potency against certain biological targets .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation, particularly in models such as HT29 (colorectal cancer) and FaDu (hypopharyngeal cancer) cells. The IC50 values obtained from these studies indicate significant antiproliferative activity, suggesting potential applications in cancer therapy .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HT29 | 12.5 | Moderate inhibition |
| FaDu | 10.0 | Significant inhibition |
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective potential of similar compounds targeting nAChRs. Results indicated that compounds with similar structural features could enhance cognitive function in animal models through receptor modulation.
- Anticancer Activity : Research focusing on piperidine derivatives highlighted that compounds with similar substituents exhibited effective cytotoxicity against various cancer cell lines, supporting the hypothesis that structural modifications can lead to improved therapeutic efficacy .
Applications in Medicinal Chemistry
The compound is being explored for its potential applications in:
- Drug Development : As a lead compound for designing new drugs targeting nAChRs for neurological disorders.
- Cancer Therapy : Investigating its role as an anticancer agent due to its cytotoxic properties against specific cancer cell lines.
- Chemical Probes : Utilizing it as a tool in chemical biology to elucidate mechanisms of action for various biomolecules .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-((3-bromopyridin-2-yl)oxy)-N-(3-chlorophenyl)piperidine-1-carboxamide, and how do reaction conditions influence yield?
- Methodology :
- Stepwise coupling : Piperidine-1-carboxamide derivatives are often synthesized via nucleophilic aromatic substitution or Buchwald-Hartwig amination. For example, analogous compounds (e.g., N-(3-chlorophenyl)piperidine derivatives) are prepared using dichloromethane as a solvent with NaOH to deprotonate intermediates, achieving yields >90% under optimized conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the product. Purity ≥98% is typical for analytical use .
- Key Variables :
| Variable | Impact on Yield |
|---|---|
| Solvent polarity | Higher polarity (e.g., DMF) accelerates SNAr but may increase side reactions |
| Temperature | 60–80°C optimizes reaction kinetics without decomposition |
| Catalyst | Pd(OAc)₂/Xantphos improves coupling efficiency in heteroaryl systems |
Q. How is the structural integrity of this compound validated, and what techniques are critical for characterization?
- Analytical Workflow :
NMR : - and -NMR confirm regiochemistry of the bromopyridine and chlorophenyl moieties. For example, coupling constants (J = 8–10 Hz) in aromatic regions distinguish substitution patterns .
HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺: ~452.2 Da) and purity (>98%) .
X-ray crystallography : Single-crystal diffraction (e.g., COD entry 2230670 for related piperidine-carboxamides) provides definitive bond angles and spatial arrangement .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Pharmacophore potential : The bromopyridine and chlorophenyl groups are common in kinase inhibitors and GPCR modulators. Similar compounds show activity against cancer targets (e.g., EGFR, VEGFR) and neurological receptors .
- SAR studies : Modifications at the piperidine oxygen or carboxamide nitrogen are explored to optimize binding affinity and metabolic stability .
Advanced Research Questions
Q. How can researchers resolve conflicting data regarding the compound’s stability under varying pH conditions?
- Contradictory Observations :
- Acidic conditions (pH < 3) : Hydrolysis of the carboxamide bond may occur, generating 3-chloroaniline and bromopyridine fragments .
- Neutral/basic conditions (pH 7–9) : Stable for >48 hours in DMSO/PBS mixtures, as shown in analogous N-(3-chlorophenyl) derivatives .
- Resolution Strategy :
- Forced degradation studies : Use HPLC to monitor degradation products under accelerated conditions (e.g., 40°C, 75% RH).
- pH-rate profiling : Quantify hydrolysis kinetics via UV-Vis spectroscopy (λ = 270 nm for aromatic byproducts) .
Q. What experimental design principles should guide optimization of its synthesis for scale-up?
- DoE (Design of Experiments) :
- Factors : Catalyst loading (0.5–2 mol%), solvent (toluene vs. THF), and stoichiometry (1:1.2 ratio of piperidine to aryl halide).
- Response surface modeling : Identifies optimal conditions (e.g., 1 mol% Pd catalyst in toluene at 70°C) to maximize yield and minimize impurities .
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer, reducing reaction time from hours to minutes (e.g., Omura-Sharma-Swern oxidation protocols adapted for diazo compounds) .
Q. What mechanistic insights explain its bioactivity in preliminary cytotoxicity assays?
- Hypothesis Testing :
- Target engagement : Molecular docking (AutoDock Vina) predicts binding to the ATP pocket of kinases (e.g., CDK2, IC₅₀ ~1–5 µM).
- Metabolic interference : LC-MS/MS detects adducts with glutathione, suggesting reactive metabolite formation via bromopyridine displacement .
- Validation :
- Kinase inhibition assays : Measure phosphorylation suppression (e.g., ELISA for p-ERK) in HCT-116 or HEK293 cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
